molecular formula C6H8O3 B566567 3-Hydroxy-2-methoxycyclopent-2-en-1-one CAS No. 100191-37-5

3-Hydroxy-2-methoxycyclopent-2-en-1-one

Cat. No.: B566567
CAS No.: 100191-37-5
M. Wt: 128.127
InChI Key: CLPOZJWLQFZEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2-methoxycyclopent-2-en-1-one is a cyclic organic compound with the molecular formula C6H8O2 It is characterized by a cyclopentene ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-methoxycyclopent-2-en-1-one typically involves multi-step reactions. One common method starts with 2-Cyclopenten-1-one as the precursor. The synthetic route includes the following steps :

    Step 1: Reaction with N,N,N,N,N,N-hexamethylphosphoric triamide and methyllithium in diethyl ether at 0°C under an inert atmosphere.

    Step 2: Further reaction at -78°C for 1 hour under an inert atmosphere.

    Step 3: Gradual warming to room temperature over 3 hours.

    Step 4: Reflux with toluene-4-sulfonic acid in benzene for 6 hours using a Dean-Stark apparatus.

    Step 5: Final treatment with tetrabutyl ammonium fluoride in tetrahydrofuran for 20 hours under an inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratories can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a cyclopentanol derivative.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.

Major Products Formed

    Oxidation: Formation of 3-methoxy-2-cyclopenten-1-one.

    Reduction: Formation of 3-hydroxy-2-methoxycyclopentanol.

    Substitution: Formation of various substituted cyclopentenones depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-methoxycyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methyl-cyclopent-2-enone: Similar structure but with a methyl group instead of a methoxy group.

    2-Hydroxy-3-methyl-2-cyclopenten-1-one: Similar structure with a hydroxy group at a different position.

Uniqueness

3-Hydroxy-2-methoxycyclopent-2-en-1-one is unique due to the presence of both hydroxy and methoxy groups on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

100191-37-5

Molecular Formula

C6H8O3

Molecular Weight

128.127

IUPAC Name

3-hydroxy-2-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C6H8O3/c1-9-6-4(7)2-3-5(6)8/h7H,2-3H2,1H3

InChI Key

CLPOZJWLQFZEKZ-UHFFFAOYSA-N

SMILES

COC1=C(CCC1=O)O

Synonyms

2-Cyclopenten-1-one,3-hydroxy-2-methoxy-(6CI,9CI)

Origin of Product

United States

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